REACTION_CXSMILES
|
[C@@H:1]1([OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[OH:7].S(Cl)(Cl)=O.[S:13](=O)(=O)([OH:15])[OH:14].[Mn]([O-])(=O)(=O)=O.[K+].S([O-])(O)=O.[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1>[O:7]1[CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]2[O:8][S:13]1(=[O:15])=[O:14] |f:3.4,5.6|
|
Name
|
|
Quantity
|
86 mmol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H](CCCC1)O)O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
cyclohexanediol cyclic sulfite
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
for reaction
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was distilled
|
Type
|
CUSTOM
|
Details
|
A cyclohexanediol cyclic sulfite (trans isomer) was recovered with a yield of 90%
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled away from the organic layer
|
Type
|
CUSTOM
|
Details
|
The solid product was crystallized with diethyl ether
|
Type
|
CUSTOM
|
Details
|
A purified hexahydro-1,3,2-benzodioxathiol-2,2-dioxide (trans isomer) was recovered with a yield of 24%
|
Name
|
|
Type
|
|
Smiles
|
O1S(OC2C1CCCC2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |